molecular formula C4H10ClO2PS B028762 Diethyl Chlorothiophosphate-d10 CAS No. 287397-89-1

Diethyl Chlorothiophosphate-d10

Cat. No.: B028762
CAS No.: 287397-89-1
M. Wt: 198.67 g/mol
InChI Key: KMJJJTCKNZYTEY-MWUKXHIBSA-N
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Description

Diethyl Chlorothiophosphate-d10 is a deuterated analogue of Diethyl Chlorothiophosphate, which is used in various scientific and industrial applications. The compound has the molecular formula C4D10ClO2PS and a molecular weight of 198.67 g/mol. It is primarily used as a labeled compound in research to study metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

The specific biochemical pathways influenced by Diethyl Chlorothiophosphate-d10 are currently unknown. Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is purely speculative without further data.

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

As a tool in proteomics research

Biochemical Analysis

Biochemical Properties

It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol

Cellular Effects

Given its use in proteomics research , it may have potential impacts on protein synthesis and degradation, which could influence cell function, signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is recommended to store the compound at -20° C for optimal stability .

Preparation Methods

Diethyl Chlorothiophosphate-d10 is synthesized using phosphorus pentasulfide and absolute ethyl alcohol to form O,O-diethyl dithiophosphate. This intermediate is then reacted with chlorine gas to produce Diethyl Chlorothiophosphate. The deuterated version involves using deuterated ethyl alcohol (C2D5OD) instead of regular ethyl alcohol . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Diethyl Chlorothiophosphate-d10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphorothioates.

    Reduction: Reduction reactions can convert it into phosphorothioates with different oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl Chlorothiophosphate-d10 is widely used in scientific research, particularly in:

    Chemistry: It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: It is used to trace metabolic pathways in biological systems due to its stable isotope labeling.

    Medicine: It helps in the development of organophosphorus insecticides and pharmaceuticals.

    Industry: It is used in the synthesis of various organophosphorus compounds, including insecticides like Flupyrazofos and Chlorpyrifos.

Comparison with Similar Compounds

Diethyl Chlorothiophosphate-d10 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and NMR spectroscopy. Similar compounds include:

    Diethyl Chlorothiophosphate: The non-deuterated version used in similar applications but lacks the benefits of stable isotope labeling.

    Diethyl Cyanophosphonate: Another organophosphorus compound used in similar research applications.

    Diethyl Methylphosphonate: Used in the synthesis of various organophosphorus compounds.

These compounds share similar chemical properties but differ in their specific applications and the presence of deuterium in this compound.

Biological Activity

Diethyl Chlorothiophosphate-d10 (DCP-d10) is a deuterated analog of diethyl chlorothiophosphate, a compound known for its significant biological activity, particularly as an organophosphate pesticide. This article delves into the biological activity of DCP-d10, focusing on its mechanism of action, pharmacokinetics, toxicity profiles, and relevant case studies.

  • Chemical Formula : C4H10ClO2PS
  • Molecular Weight : 198.67 g/mol
  • CAS Number : 287397-89-1

DCP-d10 primarily acts by inhibiting the enzyme acetylcholinesterase (AChE) , which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. When AChE is inhibited, acetylcholine accumulates, leading to continuous stimulation of postsynaptic receptors, which ultimately disrupts normal nerve function and can result in neurotoxicity.

Molecular Mechanism

The molecular interaction involves DCP-d10 forming a covalent bond with the serine residue at the active site of AChE. This binding effectively blocks the enzyme's activity:

DCP d10+AChEInhibited AChE\text{DCP d10}+\text{AChE}\rightarrow \text{Inhibited AChE}

This inhibition results in prolonged nerve signal transmission and can lead to symptoms such as convulsions and respiratory failure in higher concentrations.

Pharmacokinetics

DCP-d10 exhibits systemic properties, meaning it can be absorbed and distributed throughout biological systems. Its pharmacokinetic profile includes:

  • Absorption : Rapid uptake through various routes (dermal, oral).
  • Distribution : Widely distributed in tissues; tends to accumulate in lipid-rich areas.
  • Metabolism : Biotransformation primarily occurs via hydrolysis and oxidation pathways, mediated by enzymes such as cytochrome P450.
  • Excretion : Metabolites are excreted through urine.

Toxicity Profiles

The toxicity of DCP-d10 varies significantly with dosage:

  • Low Doses : May cause mild neurological symptoms such as headache or dizziness.
  • Moderate Doses : Can lead to more severe effects including muscle twitching and respiratory distress.
  • High Doses : Associated with acute toxicity resulting in seizures and death.

The following table summarizes the observed effects at varying dosages:

Dosage Range (mg/kg) Effects
0.1 - 1Mild neurological symptoms
1 - 5Severe muscle twitching
>5Convulsions, respiratory failure

Case Study 1: Acute Poisoning Incident

In a reported case involving agricultural workers exposed to high levels of DCP-d10, symptoms included acute respiratory distress and neurological impairment. The study highlighted the need for immediate medical intervention and monitoring for potential long-term neurological effects.

Case Study 2: Environmental Impact Assessment

Research conducted on environmental samples revealed that DCP-d10 can persist in agricultural runoff, leading to bioaccumulation in aquatic organisms. This study emphasized the importance of monitoring organophosphate levels in ecosystems to mitigate ecological impacts.

Research Findings

Recent studies have focused on developing biosensors for detecting organophosphates like DCP-d10 due to their high toxicity and environmental persistence. For example:

  • A fluorescence-based sensor was developed that exhibited enhanced sensitivity to DCP-d10 at concentrations as low as 1.2 ppb, demonstrating its potential utility in environmental monitoring .

Properties

IUPAC Name

chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJJJTCKNZYTEY-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492339
Record name O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287397-89-1
Record name O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why was Diethyl Chlorothiophosphate-d10 synthesized in this study?

A1: The research aimed to develop a reliable method for quantifying insecticides like Coumaphos and Potasan using gas-liquid chromatography-mass spectrometry (GC-MS). This compound, a deuterated compound, was synthesized to serve as an internal standard for this analytical technique. []

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